molecular formula C14H20O2 B1509244 7-(o-Tolyl)heptanoic acid

7-(o-Tolyl)heptanoic acid

Cat. No.: B1509244
M. Wt: 220.31 g/mol
InChI Key: JLBAXVZDDSWVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptanoic acid (C₇H₁₄O₂), a seven-carbon carboxylic acid, serves as a scaffold for diverse derivatives with modified biological, physical, and chemical properties. Substitutions at the seventh carbon position, particularly with aryl, heterocyclic, or functionalized alkyl groups, significantly influence their applications in pharmaceuticals, food chemistry, and industrial research . This article focuses on comparing these derivatives, emphasizing synthesis, properties, and applications.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

7-(2-methylphenyl)heptanoic acid

InChI

InChI=1S/C14H20O2/c1-12-8-6-7-10-13(12)9-4-2-3-5-11-14(15)16/h6-8,10H,2-5,9,11H2,1H3,(H,15,16)

InChI Key

JLBAXVZDDSWVAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Aryl-Substituted Derivatives

  • 7-(3-Pyridinyl)heptanoic acid: Identified in Balanites aegyptiaca seed extracts, this compound is associated with antidiabetic efficacy .
  • 7-(4-Fluoro-benzoylamino)-heptanoic acid methyl ester: A methyl ester derivative synthesized for histone deacetylase (HDAC) inhibitor studies, highlighting its role in epigenetic modulation .

Heterocyclic Derivatives

  • 7-(3,4-Dimethyl-5-pentylfuran-2-yl)-heptanoic acid (7D5): A furan fatty acid (FuFA) found in fish oil, notable for its presence in biological samples and food matrices .
  • 7-[3-(4-Phenyl-triazol-1-yl)-phenylcarbamoyl]-heptanoic acid methyl ester: Incorporates a triazole ring, synthesized via click chemistry for HDAC inhibition .

Oxygenated Derivatives

  • 7-Hydroxyheptanoic acid: Used in research applications, with a hydroxyl group enabling further functionalization .
  • 7-(3-Hydroxy-5-oxo-1-cyclopenten-1-yl)-heptanoic acid methyl ester: Marketed for industrial applications, this cyclopentenyl derivative is enzymatically convertible to pimelic acid or 1,7-heptanediol .

Triazole Derivatives (HDAC Inhibitors)

  • Key Steps: Azide-alkyne cycloaddition (click chemistry) using ascorbic acid and CuSO₄·5H₂O in ethanol/water . Methyl ester intermediates purified via column chromatography, yielding ≥95% purity confirmed by LC/MS .
  • Example: Synthesis of 7-[3-(4-Phenyl-triazol-1-yl)-phenylcarbamoyl]-heptanoic acid methyl ester achieved 52% yield after 48-hour reaction .

Furan Fatty Acids (FuFAs)

  • 7D5 : Naturally occurring in fish oil, identified via GC/MS and validated by retention indices .

Sulfonamide Derivatives

  • 7-{[(5-Chloronaphthalen-1-yl)sulfonyl]amino}heptanoic acid: Synthesized via sulfonylation of heptanoic acid precursors, characterized by FT-ICR-MS and NMR .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
7-Hydroxyheptanoic acid C₇H₁₄O₃ 146.19 Hydroxyl group enhances polarity; used in polymer research
7-(3-Pyridinyl)heptanoic acid C₁₂H₁₇NO₂ 207.27 Antidiabetic activity in plant extracts
7D5 (FuFA) C₁₈H₂₈O₃ 292.42 Lipid-soluble; detected in fish oil via GC/MS
7-[(3R,4R)-4-Octyloxolan-3-yl]heptanoic acid C₁₉H₃₆O₃ 312.50 High hydrophobicity (XLogP3 = 6.3); stereospecific synthesis

Comparative Analysis Table

Compound Substituent Synthesis Method Key Application Evidence Source
7-[3-(4-Phenyl-triazol)phenyl] derivative Triazole-phenyl Click chemistry HDAC inhibition
7D5 Furan ring Natural isolation Food preservation
7-Hydroxyheptanoic acid Hydroxyl group Chemical synthesis Polymer research
7-(3-Pyridinyl)heptanoic acid Pyridine ring Plant extraction Antidiabetic activity

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